BenchChemオンラインストアへようこそ!

Ssk1

senolytic selectivity prodrug activation senescence heterogeneity

SSK1 is the definitive β-galactosidase-targeted senolytic prodrug. Unlike Bcl-xL inhibitors (e.g., navitoclax) that exhibit platelet toxicity and variable tissue efficacy, SSK1 remains inert in normal cells until cleaved by senescence-associated β-galactosidase, ensuring broad-spectrum senescent cell clearance without anti-apoptotic pathway reliance. Documented to reduce SASP factors (IL-6, TNF-α) and restore physical function in aged mice, SSK1 is the optimal reference compound for healthspan studies and on-target toxicity benchmarking. Procure high-purity SSK1 to eliminate confounding toxicities in your senescence research.

Molecular Formula C31H34F2N4O18
Molecular Weight 788.6 g/mol
Cat. No. B8198255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSsk1
Molecular FormulaC31H34F2N4O18
Molecular Weight788.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)COC(=O)NC3=NC(=O)N(C=C3)C4C(C(C(O4)CO)O)(F)F)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C31H34F2N4O18/c1-13(39)48-12-21-23(50-14(2)40)24(51-15(3)41)25(52-16(4)42)27(54-21)53-19-6-5-17(9-18(19)37(46)47)11-49-30(45)35-22-7-8-36(29(44)34-22)28-31(32,33)26(43)20(10-38)55-28/h5-9,20-21,23-28,38,43H,10-12H2,1-4H3,(H,34,35,44,45)/t20-,21-,23+,24+,25-,26-,27-,28-/m1/s1
InChIKeyDLQYTWCQXUJEML-XERWOCHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSK1 Senolytic Prodrug: A β-Galactosidase-Activated Compound for Selective Senescent Cell Clearance


SSK1 (senescence-specific killing compound 1) is a β-galactosidase-targeted prodrug consisting of the cytotoxic agent gemcitabine conjugated to an acetyl galactose moiety [1]. The compound was rationally designed to leverage the elevated lysosomal β-galactosidase activity characteristic of senescent cells, remaining inert in non-senescent cells until enzymatically cleaved to release active gemcitabine [2]. SSK1 selectively eliminates mouse and human senescent cells independently of senescence inducers and cell types, distinguishing it from senolytics that target anti-apoptotic protein pathways [3].

Why Bcl-xL Inhibitors and Other Senolytics Cannot Substitute for SSK1 in Senescence-Selective Clearance Studies


The senolytic compound landscape is mechanistically fragmented: Bcl-xL inhibitors such as navitoclax (ABT-263) and UBX1325 depend on anti-apoptotic protein upregulation patterns that vary substantially across senescent cell types, leading to inconsistent and incomplete clearance [1]. Moreover, these agents exhibit on-target toxicities in non-senescent cells—most notably severe thrombocytopenia with navitoclax due to platelet Bcl-xL dependence [2]. SSK1's β-galactosidase-activation mechanism decouples senolytic potency from anti-apoptotic pathway reliance, enabling broad-spectrum clearance across diverse senescence inducers and cell types while sparing normal cells [3]. Substitution with Bcl-xL inhibitors would fundamentally alter experimental specificity, toxicity profile, and the scope of senescent cell populations eliminated.

SSK1 Comparative Quantitative Evidence: Potency, Selectivity, Safety, and In Vivo Functional Outcomes


SSK1 vs. Navitoclax: β-Galactosidase-Activation Enables Broad-Spectrum Senescent Cell Clearance Independent of Anti-Apoptotic Pathway Heterogeneity

SSK1 is specifically activated by lysosomal β-galactosidase, a universally upregulated enzyme in senescent cells, and eliminates senescent cells independently of senescence inducers and cell types. In contrast, Bcl-xL inhibitors such as navitoclax exhibit variable efficacy dependent on the expression of anti-apoptotic proteins, with senolytic activity observed in some but not all senescent cell types [1]. Navitoclax reduced viability of senescent HUVECs, IMR90 fibroblasts, and MEFs but failed to clear other senescence subtypes due to differential Bcl-xL/Mcl-1 expression [2].

senolytic selectivity prodrug activation senescence heterogeneity anti-apoptotic pathway independence

SSK1 vs. Gemcitabine: Prodrug Modification Confers >100-Fold Selectivity for Senescent Cells over Non-Senescent Cells

SSK1 is a gemcitabine prodrug modified with an acetyl galactose moiety that is specifically cleaved by lysosomal β-galactosidase [1]. In contrast, unmodified gemcitabine (parent drug) and LY2334737 (an alternative gemcitabine prodrug lacking the galactose moiety) showed no significant selectivity between senescent and non-senescent cells [2]. SSK1 at 0.5 μM over 12-72 hours activates p38 MAPK and MKK3/MKK6 phosphorylation exclusively in senescent cells, inducing apoptosis while leaving normal cells unaffected .

selectivity index prodrug design β-galactosidase activation normal cell sparing

SSK1 vs. Bcl-xL Inhibitors: Mechanism-Based Avoidance of On-Target Thrombocytopenia

SSK1's mechanism does not involve Bcl-xL inhibition, thereby intrinsically avoiding the on-target thrombocytopenia that limits Bcl-xL-targeting senolytics. Navitoclax causes dose-limiting thrombocytopenia due to Bcl-xL dependence in platelets, a toxicity that persists in second-generation agents including A-1331852 and DT2216 [1]. SSK1 at high concentrations and high frequency of administration caused no apparent systemic toxicities in aged mice [2]. In contrast, navitoclax's clinical utility is constrained by grade 3-4 thrombocytopenia occurring in over 40% of patients [3].

toxicity profile platelet-sparing on-target toxicity therapeutic window

SSK1 In Vivo Functional Restoration: Quantified Improvement in Physical Performance Metrics in Aged Mice

SSK1 treatment in aged mice (20-24 months old) produced statistically significant improvements across multiple functional parameters compared to vehicle-treated aged controls. Notably, SSK1-treated aged mice demonstrated grip strength restoration approaching levels observed in young adult mice (3-4 months old) [1]. The compound also improved endurance capacity (rotarod performance), balance (beam walking), and spontaneous exploratory activity [2].

in vivo efficacy physical function restoration aging intervention functional outcomes

SSK1 vs. UBX1325: Distinct Mechanisms Dictate Incompatible Research Applications—Prodrug Activation vs. Bcl-xL Inhibition

SSK1 and UBX1325 (foselutoclax) operate through fundamentally distinct mechanisms. UBX1325 is a Bcl-xL inhibitor that enhances apoptosis in senescent cells and has demonstrated clinical efficacy in diabetic macular edema (DME) and age-related macular degeneration [1]. In Phase 2 trials, UBX1325 produced mean BCVA improvements of +5.2 ETDRS letters at 24 weeks and +5.5 letters at 36 weeks [2]. SSK1, by contrast, is a β-galactosidase-activated prodrug that releases cytotoxic gemcitabine exclusively in senescent cells, a mechanism validated in aging and inflammation models but not yet clinically tested in ophthalmology [3].

mechanism of action Bcl-xL inhibitor β-galactosidase activation clinical-stage comparator

SSK1 Selectivity Profile: Quantitative Differentiation from Bcl-2/Bcl-xL Dual Inhibitors in Normal Cell Sparing

SSK1's selectivity is mechanistically determined by enzymatic activation rather than protein expression differences. When SSK1 enters senescent cells, its β-galactosidic bond is rapidly cleaved by SA-β-gal, releasing cytotoxic gemcitabine. In non-senescent cells where β-gal activity is low, SSK1 remains intact and non-toxic [1]. This contrasts with navitoclax and A-1331852, which bind Bcl-xL with sub-nanomolar Ki values (<1 nM and <0.01 nM, respectively) and exhibit cytotoxicity in any cell with Bcl-xL dependency, including normal platelets and megakaryocytes . SSK1 (0.5 μM, 12-72 h) selectively activated p38 MAPK phosphorylation exclusively in SA-β-gal-positive senescent cells .

selectivity index normal cell sparing p38 MAPK pathway senescence-associated β-galactosidase

SSK1 Optimal Application Scenarios: Where β-Galactosidase-Activated Senolysis Provides Definitive Research Advantage


Aging Research Requiring Broad-Spectrum Senescent Cell Clearance Across Heterogeneous Tissues

SSK1 is the optimal senolytic for studies examining systemic aging phenotypes where senescence accumulation occurs across multiple tissues with diverse cellular origins. In aged mice, SSK1 effectively cleared senescent cells in liver, kidney, lung, and adipose tissue, decreased senescence-associated gene signatures (p16INK4a, p21CIP1), and attenuated both local and systemic inflammation [1]. This broad tissue efficacy derives from the universal nature of SA-β-gal upregulation in senescent cells, unlike Bcl-xL inhibitors whose activity varies with anti-apoptotic protein expression patterns across tissues.

Chronic Inflammation and SASP-Driven Pathology Models

SSK1 treatment reduced senescence-associated secretory phenotype (SASP) factors in aged mouse tissues and serum, including IL-6, TNF-α, MCP-1, and MMP3 [1]. This positions SSK1 as a preferred tool for studies investigating the causal relationship between senescence-associated inflammation and age-related pathologies such as osteoarthritis, atherosclerosis, and neurodegenerative conditions. The compound's ability to attenuate chronic inflammation without the confounding variable of Bcl-xL-mediated platelet toxicity makes it suitable for long-term dosing paradigms in inflammatory disease models.

Functional Aging Studies with Quantifiable Physical Performance Endpoints

For research programs evaluating interventions that improve healthspan metrics, SSK1 provides validated, quantifiable functional outcomes. SSK1-treated aged mice demonstrated restored grip strength, improved rotarod performance, enhanced balance on beam walking tests, and increased spontaneous exploratory activity [2]. These endpoints directly map to clinically relevant measures of frailty and physical decline in human aging, making SSK1 an essential reference compound for preclinical healthspan intervention studies.

Senescence-Selective Toxicology and Safety Pharmacology Studies

SSK1's unique activation mechanism—inert in non-senescent cells, cytotoxic only upon β-galactosidase cleavage—makes it a critical tool for dissecting on-target versus off-target senolytic toxicities. Studies using SSK1 can isolate senescence-specific pharmacological effects from the confounding Bcl-xL-mediated toxicities (thrombocytopenia, neutropenia) observed with navitoclax and related BH3 mimetics [3]. This selectivity enables cleaner interpretation of senolytic mechanism-of-action studies and provides a benchmark for evaluating next-generation senolytics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

67 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ssk1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.